N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazolidine ring, and a methoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Derivative: The starting material, 1H-imidazole, is alkylated with 3-bromopropylamine under basic conditions to form N-(3-imidazolylpropyl)amine.
Synthesis of the Thiazolidine Ring: The thiazolidine ring is synthesized by reacting 2-mercaptoacetic acid with an appropriate aldehyde or ketone under acidic conditions.
Condensation Reaction: The imidazole derivative is then condensed with the thiazolidine derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazolidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the thiazolidine ring can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Polynitroaromatic compounds: Known for their reactivity and use in explosives and dyes.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of functional groups, which allows for diverse reactivity and potential applications. Its structure enables it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C19H20N4O3S2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C19H20N4O3S2/c1-26-15-5-2-4-14(10-15)11-16-18(25)23(19(27)28-16)12-17(24)21-6-3-8-22-9-7-20-13-22/h2,4-5,7,9-11,13H,3,6,8,12H2,1H3,(H,21,24)/b16-11- |
InChI Key |
WRQNJMUHZDIWQA-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.